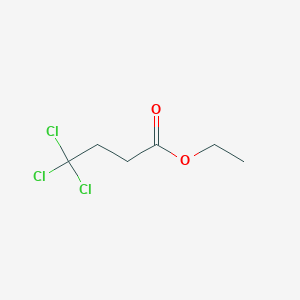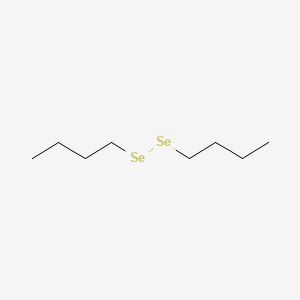
Butyl diselenide
Übersicht
Beschreibung
Butyl diselenide is an organoselenium compound . Organoselenium compounds are crucial molecules that are utilized extensively in diverse fields such as medicine, agriculture, catalysis, and organic materials . The incorporation of selenium atoms into organic molecules holds significant importance in synthetic chemistry .
Synthesis Analysis
The synthesis of Butyl diselenide involves various strategies. One efficient method for synthesis uses a diselenide-selenoester ligation (DSL)-deselenization strategy that rapidly generates a stable amide linkage between the two biomolecules . Another synthetic strategy involves the cyclization of dichalcogenides with alkenes and alkynes, direct selenylation/sulfuration of C−H/C−C/C−N bonds, visible-light-enabled seleno- and sulfur-bifunctionalization of alkenes/alkynes .
Chemical Reactions Analysis
Butyl diselenide can participate in various chemical reactions. For instance, it can be involved in electrochemically mediated selenium catalysis, electrochemical oxidation of diselenide coupling, and electrochemical oxidation tandem selenocyclization . It can also react with nucleophilic arylboronic acid to provide the arylated selenocysteine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Butyl diselenide and related compounds are primarily involved in the study of low-valent organoselenium compounds. For example, the synthesis of diselenide derivatives has been achieved by various routes, including lithiation and nucleophilic substitution methods. These processes facilitate the exploration of intramolecular interactions between chalcogen atoms and can result in unexpected products such as cyclic selenenate esters. These studies contribute significantly to the field of organoselenium chemistry, providing insights into the structural and chemical properties of these compounds (Zade et al., 2005).
Reactions with Organic Mercury Compounds
Butyl diselenide has been used in reactions with organic mercury compounds, offering a convenient method for synthesizing organic selenides and tellurides. This type of reaction is crucial for the development of various organic compounds and can be efficiently executed at different temperatures to yield specific products (Okamoto & Yano, 1971).
Organoselenium Catalysis
Butyl diselenide and its derivatives play a role in catalysis, particularly in the oxidation of organic phenylselenides. Studies have shown how these compounds can be oxidized to selenoxides and seleninic products, providing a deeper understanding of the mechanistic pathways involved in these reactions. Such insights are valuable for developing efficient catalysts in organic synthesis (Ribaudo et al., 2017).
Iron-Catalyzed Cyclization
In the realm of synthetic chemistry, butyl diselenide has been used in iron-catalyzed cyclization reactions. This process has been employed for the preparation of various heterocyclic compounds, demonstrating the versatility of butyl diselenide in facilitating complex chemical transformations (Casola et al., 2015).
Oxidation Reactions
Butyl diselenide is also involved in oxidation reactions, such as the oxidation of alcohol with tert-butyl hydroperoxide. These reactions, catalyzed by diselenides, are significant for the synthesis of various organic compounds, highlighting the role of butyl diselenide in organic synthesis (Shimizu & Kuwajima, 1979).
Eigenschaften
IUPAC Name |
1-(butyldiselanyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Se2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWXFTYBPFRIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Se][Se]CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174242 | |
| Record name | Butyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl diselenide | |
CAS RN |
20333-40-8 | |
| Record name | Dibutyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20333-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
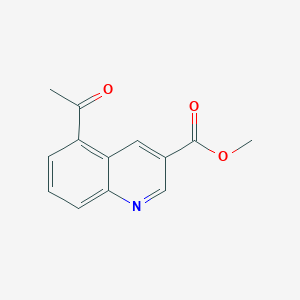
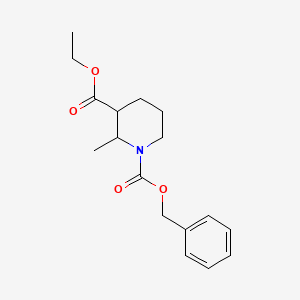
![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
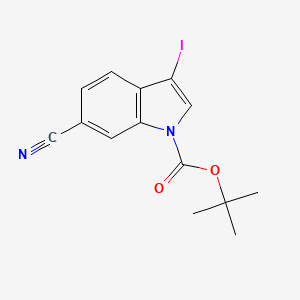
![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)
![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)
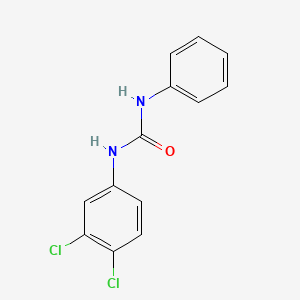

![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)
